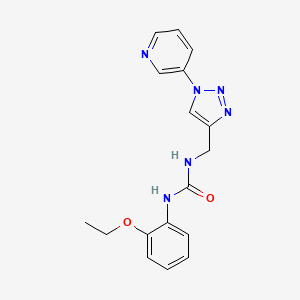

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

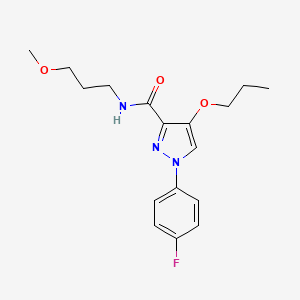

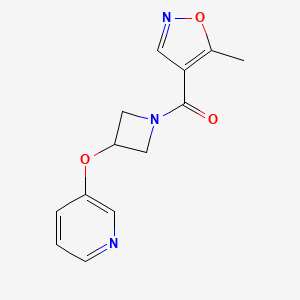

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one, commonly referred to as 5-Inden-2-one, is a naturally occurring organic compound belonging to the family of indanes. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds. 5-Inden-2-one has been studied extensively for its potential uses in various scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.

Aplicaciones Científicas De Investigación

Natural Source and Bioactivity

Benzofuran derivatives are widely recognized for their significant bioactivities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The exploration of these compounds has led to the identification of potential natural drug lead compounds. For instance, novel macrocyclic benzofuran compounds have shown promising anti-hepatitis C virus activity, highlighting their potential as effective therapeutic drugs for hepatitis C disease. Additionally, the development of novel scaffold compounds of benzothiophene and benzofuran as anticancer agents underscores the importance of benzofuran derivatives in pharmaceutical research (Miao et al., 2019).

Antimicrobial Applications

The antimicrobial potential of benzofuran compounds has been extensively investigated, with some derivatives being utilized in the treatment of skin diseases such as cancer or psoriasis. The structural uniqueness of benzofuran makes it a privileged structure in the search for efficient antimicrobial candidates. This highlights the scaffold's role in designing antimicrobial agents active toward various clinically approved targets (Hiremathad et al., 2015).

Chemical Synthesis and Reactivity

Innovative methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade and proton quantum tunneling. These methods facilitate the construction of complex benzofuran ring systems with high yield and minimal side reactions, making them conducive to the synthesis of difficult-to-prepare polycyclic benzofuran compounds (Miao et al., 2019).

Patent Review on Benzofuran Inhibitors

A comprehensive patent review reveals that benzofuran is a fundamental unit in many bioactive heterocycles with a broad range of biological activity. The review emphasizes the role of benzofuran derivatives in pharmaceuticals, agriculture, and polymers, highlighting their significance as pronounced inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes (Dawood, 2019).

Propiedades

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-17-15-7-2-1-6-14(15)16(19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10,16H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGLYMHECAWEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2656077.png)

![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)

![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(4-Chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone](/img/structure/B2656095.png)

![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2656096.png)

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)